REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][O:6][CH2:5][CH2:4][N:3]1[CH2:8][C:9]([O:11]CC1C=CC=CC=1)=[O:10]>CO.[OH-].[Pd+2].[OH-].[C]>[O:1]=[C:2]1[CH2:7][O:6][CH2:5][CH2:4][N:3]1[CH2:8][C:9]([OH:11])=[O:10] |f:2.3.4.5|
|
Name
|
benzyl (3-oxomorpholin-4-yl)acetate
|
Quantity
|
319 mg
|
Type
|
reactant
|
Smiles
|
O=C1N(CCOC1)CC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium hydroxide carbon
|
Quantity
|
64 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-].[C]
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was stirred for 2 hr under a hydrogen atmosphere at normal pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCOC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 206 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |